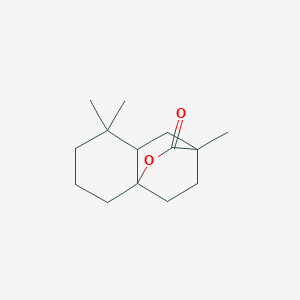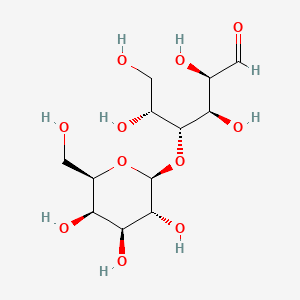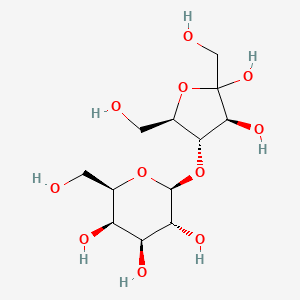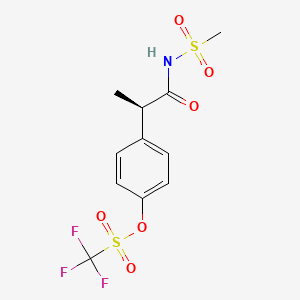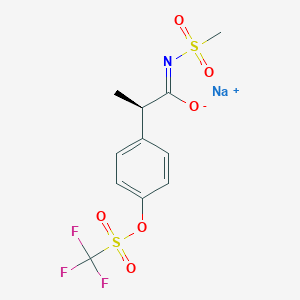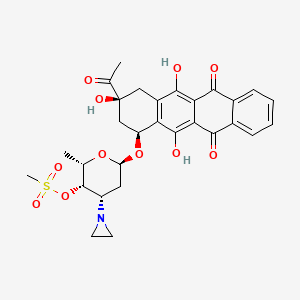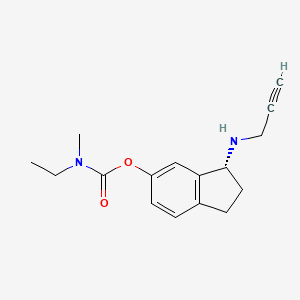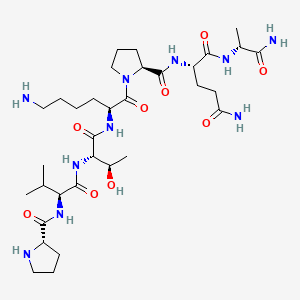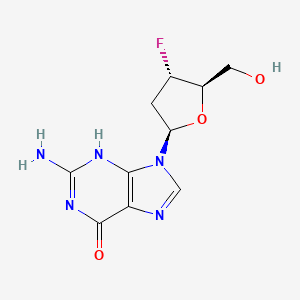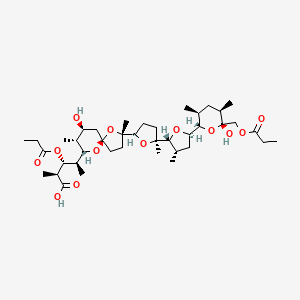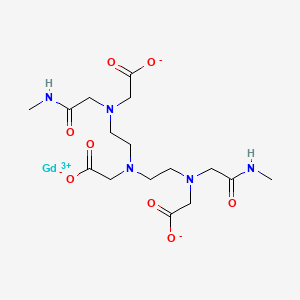
加多迪胺
描述
Gadodiamide is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. It is a non-ionic, linear complex of gadolinium, which is a rare earth metal. Gadodiamide is marketed under the brand name Omniscan and is known for its ability to provide clear and detailed images of blood vessels, tissues, and organs .
科学研究应用
Gadodiamide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a contrast agent in various analytical techniques to study molecular structures and interactions.
Biology: Facilitates the visualization of biological tissues and organs in MRI studies, aiding in the understanding of physiological and pathological processes.
Medicine: Widely used in clinical MRI to diagnose and monitor diseases such as tumors, vascular abnormalities, and neurological disorders. .
作用机制
Target of Action
Gadodiamide, also known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) procedures to assist in the visualization of blood vessels . Its primary targets are the lesions with abnormal vascularity in the brain (intracranial lesions), spine, and associated tissues, and the body (including the thoracic (noncardiac), abdominal, pelvic cavities, and retroperitoneal space) .
Mode of Action
Gadodiamide is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . The magnetic moment alters the relaxation rates of water protons in its vicinity in the body . This interaction with water protons enhances the contrast in MRI images, facilitating the visualization of abnormal structures or lesions .
Biochemical Pathways
Gadodiamide has been shown to interfere with several signaling pathways, such as MAPK/ERK (mitogen-activated protein kinase/extracellular signal-regulated kinase), PI3K/Akt (phosphoinositide-3-kinase/protein kinase B), and EGFR (epidermal growth factor receptor) signaling . These pathways are involved in the regulation of inflammatory processes, and in cell metabolism, proliferation, growth, and survival .
Pharmacokinetics
The pharmacokinetics of intravenously administered gadodiamide in normal subjects conforms to an open, two-compartment model . The volume of distribution of gadodiamide (200 ± 61 mL/kg) is equivalent to that of extracellular water . Approximately 90% of administered GBCA is excreted in the urine within 24 hours in patients with normal renal function .
Result of Action
The primary result of gadodiamide’s action is the enhancement of MRI images, which aids in the detection and visualization of lesions and abnormal vascularity . Exposure to gbcas like gadodiamide is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs, including the kidney, the main excretion organ of most gbcas .
Action Environment
Environmental factors, such as the patient’s renal function, can influence the action, efficacy, and stability of gadodiamide. For instance, renal dysfunction can lead to increased retention of gadodiamide in the body, potentially leading to nephrogenic systemic fibrosis . Furthermore, the stability of gadodiamide can be influenced by its chemical structure. Linear, non-ionic GBCAs like gadodiamide are less stable than macrocyclic or ionic GBCAs, potentially leading to more gadolinium retention in the brain and thus more likely to cause side effects .
生化分析
Biochemical Properties
Gadodiamide plays a crucial role in biochemical reactions by interacting with various biomolecules. It primarily interacts with water molecules, altering their relaxation times to enhance MRI images. Additionally, gadodiamide can interact with proteins and enzymes in the body. For instance, it has been observed to bind to serum albumin, a protein that plays a key role in maintaining osmotic pressure and transporting various substances in the blood . The nature of these interactions is primarily non-covalent, involving hydrogen bonding and van der Waals forces.
Cellular Effects
Gadodiamide influences various cellular processes, particularly in the context of MRI imaging. It affects cell function by altering the relaxation times of water protons within cells, thereby enhancing the contrast of MRI images. This compound has been shown to impact cell signaling pathways, gene expression, and cellular metabolism. For example, gadodiamide can induce changes in the expression of genes involved in metal ion transport and homeostasis . Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to alterations in metabolite levels .
Molecular Mechanism
The molecular mechanism of gadodiamide involves its ability to bind to water molecules and alter their relaxation times. This binding interaction is facilitated by the gadolinium ion at the core of the compound, which has strong paramagnetic properties. Gadodiamide can also interact with proteins and enzymes, potentially inhibiting or activating their functions. For instance, it has been observed to inhibit the activity of certain metal-dependent enzymes by competing with their natural metal cofactors . These interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gadodiamide can change over time. The stability of gadodiamide is a critical factor, as it can degrade over time, leading to the release of free gadolinium ions, which are toxic to cells. Long-term studies have shown that repeated administration of gadodiamide can lead to the accumulation of gadolinium in various tissues, including the brain, liver, and kidneys . This accumulation can result in long-term effects on cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of gadodiamide vary with different dosages in animal models. At low doses, gadodiamide is generally well-tolerated and effective in enhancing MRI images. At high doses, it can cause toxic effects, including nephrogenic systemic fibrosis, a condition characterized by fibrosis of the skin and internal organs . Threshold effects have been observed, with toxic effects becoming more pronounced at doses exceeding the recommended levels. These toxic effects are primarily due to the release of free gadolinium ions from the compound.
Metabolic Pathways
Gadodiamide is involved in several metabolic pathways, primarily related to its role as a contrast agent. It interacts with enzymes and cofactors involved in metal ion transport and homeostasis. For example, gadodiamide can compete with natural metal cofactors for binding to metal-dependent enzymes, leading to alterations in enzyme activity and metabolic flux . Additionally, gadodiamide can affect metabolite levels by interacting with enzymes involved in metabolic pathways, leading to changes in the concentrations of various metabolites.
Transport and Distribution
Gadodiamide is transported and distributed within cells and tissues through various mechanisms. It can interact with transporters and binding proteins, such as serum albumin, which facilitate its distribution in the bloodstream . Once in the bloodstream, gadodiamide can accumulate in tissues with high blood flow, such as the brain, liver, and kidneys. The localization and accumulation of gadodiamide are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties.
Subcellular Localization
The subcellular localization of gadodiamide is influenced by its interactions with targeting signals and post-translational modifications. Gadodiamide can be directed to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . These interactions can affect the activity and function of gadodiamide, as well as its ability to enhance MRI images. Additionally, the subcellular localization of gadodiamide can influence its interactions with enzymes and proteins, leading to changes in cellular function and metabolism.
准备方法
Synthetic Routes and Reaction Conditions: Gadodiamide is synthesized by complexing gadolinium ions with diethylenetriaminepentaacetic acid (DTPA) derivatives. The process involves the following steps:
Preparation of DTPA-BMA: Diethylenetriaminepentaacetic acid is reacted with bismethylamide (BMA) to form DTPA-BMA.
Complexation: Gadolinium chloride is added to the DTPA-BMA solution under controlled pH conditions to form the gadolinium-DTPA-BMA complex.
Purification: The resulting complex is purified using high-performance liquid chromatography (HPLC) to ensure the removal of any impurities
Industrial Production Methods: In industrial settings, the production of gadodiamide involves large-scale synthesis using automated reactors to maintain precise reaction conditions. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the final product .
化学反应分析
Types of Reactions: Gadodiamide primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.
Common Reagents and Conditions:
Complexation: Gadolinium chloride and DTPA-BMA are the primary reagents.
Conditions: The reaction is typically carried out in an aqueous medium with controlled pH and temperature to ensure optimal complexation.
Major Products: The primary product of the reaction is the gadolinium-DTPA-BMA complex, which is the active component of gadodiamide .
相似化合物的比较
- Gadopentetate Dimeglumine (Magnevist)
- Gadoterate Meglumine (Dotarem)
- Gadobutrol (Gadovist)
- Gadobenate Dimeglumine (MultiHance)
Comparison: Gadodiamide is unique due to its non-ionic, linear structure, which makes it less stable compared to macrocyclic gadolinium-based contrast agents like gadoterate meglumine. This lower stability can lead to higher retention of gadolinium in the body, which has raised safety concerns . gadodiamide is effective in providing high-quality images and is widely used in clinical practice .
属性
| Gadodiamide paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadodiamide accumulates. | |
CAS 编号 |
131410-48-5 |
分子式 |
C16H29GdN5O8 |
分子量 |
576.7 g/mol |
IUPAC 名称 |
2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid;gadolinium |
InChI |
InChI=1S/C16H29N5O8.Gd/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29); |
InChI 键 |
NFPWGFSRWDHFFT-UHFFFAOYSA-N |
SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
规范 SMILES |
CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)O)CC(=O)O)CC(=O)O.[Gd] |
外观 |
Solid powder |
密度 |
MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ |
| 131410-48-5 | |
纯度 |
>98% (or refer to the Certificate of Analysis) |
相关CAS编号 |
131410-48-5 (parent) |
保质期 |
>3 years if stored properly |
溶解度 |
Freely soluble in water Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
gadodiamide Gd-DTPA bis-(methylamide) Gd-DTPA-BMA Omniscan Omniscan Unique Softpack |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)
